5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate
Description
The compound 5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate is a carbamate derivative featuring a 1,3-benzodioxol core substituted with chlorine and trifluoromethyl groups. Its structure combines a carbamate linker (-O-C(=O)-N-) bridging a 5-methyl-2-isopropylphenyl group and a benzodioxol moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and binding interactions.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-10(2)13-6-4-11(3)8-15(13)26-17(25)24-19(18(21,22)23)27-14-7-5-12(20)9-16(14)28-19/h4-10H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBJXTNAYVVFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Carbamate Linkers
Carbamate derivatives are widely studied for their stability and bioactivity. Key analogs include:
- Thiazol-5-ylmethyl carbamates (e.g., compounds listed in Pharmacopeial Forum): These feature thiazole rings instead of benzodioxol.
- [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-sulfonylcarbamate : This pyrazole-based carbamate shares chloro and trifluoromethyl substituents but replaces benzodioxol with a sulfonylcarbamate group, likely affecting hydrolytic stability and steric bulk .
Table 1: Structural Comparison of Carbamate Derivatives
Benzodioxol-Containing Compounds
- 7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide : This compound shares the benzodioxol moiety but replaces the carbamate with a pyrazolopyrimidine-carboxamide scaffold. The absence of a carbamate linker may reduce hydrolytic stability but improve target specificity for enzymes like kinases .
Substituent-Driven Comparisons
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide: While lacking a carbamate group, this indole-thiazolidinone derivative shares chloro and trifluoromethyl substituents. The thiazolidinone ring introduces conformational rigidity, which could enhance binding affinity compared to the carbamate’s flexible linker .
Table 2: Substituent Effects on Key Properties
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